

5-Pyrrolidinoamylamine molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Pyrrolidinoamylamine

Cat. No.: B1365519

[Get Quote](#)

An In-Depth Technical Guide to **5-Pyrrolidinoamylamine**: Synthesis, Characterization, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and potential applications of **5-Pyrrolidinoamylamine**. By integrating established chemical principles with practical, field-proven insights, this document aims to provide a robust framework for utilizing this versatile diamine in a research and development context.

Core Molecular Attributes

5-Pyrrolidinoamylamine, also known by its IUPAC name 5-(pyrrolidin-1-yl)pentan-1-amine, is a diamine featuring a saturated five-membered pyrrolidine ring linked via its nitrogen to a five-carbon aliphatic chain, which is terminated by a primary amine group. This unique structure combines the rigidity and stereochemical potential of the pyrrolidine scaffold with the flexible reactivity of an alkylamine chain, making it a valuable intermediate in synthetic chemistry.

Physicochemical Data Summary

The fundamental properties of **5-Pyrrolidinoamylamine** are summarized below. This data is critical for experimental design, including reaction stoichiometry, solvent selection, and analytical method development.

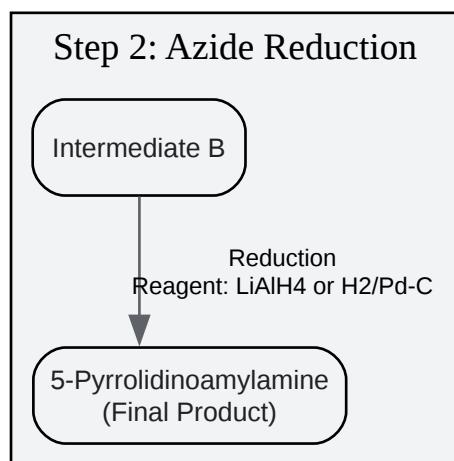
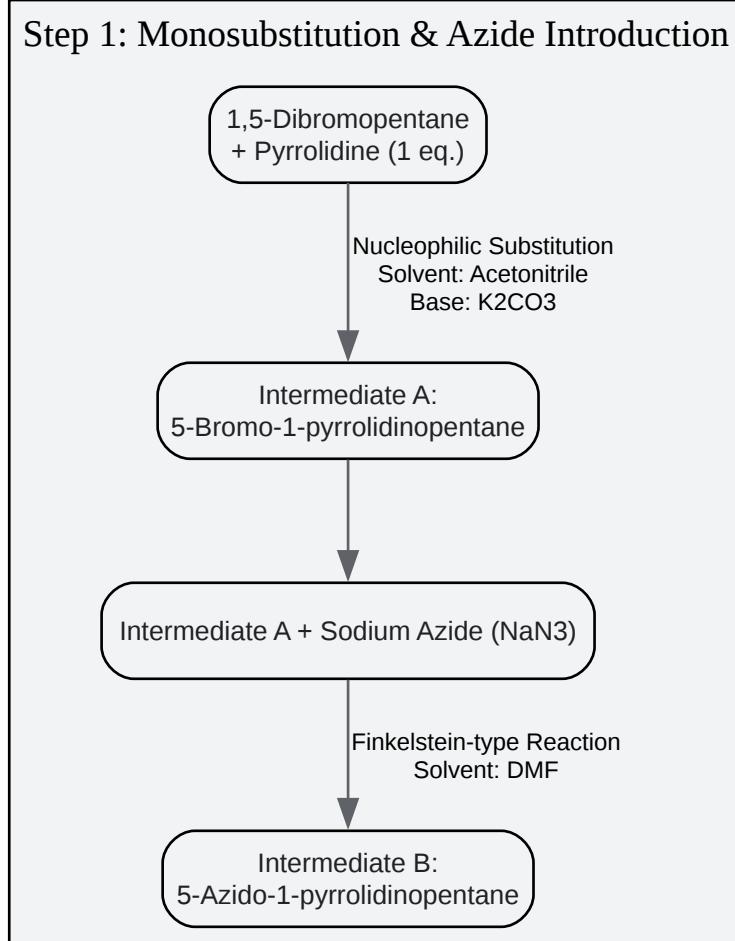
Property	Value	Source
Molecular Formula	C ₉ H ₂₀ N ₂	[1]
Molecular Weight	156.27 g/mol	[1]
CAS Number	71302-71-1	[1] [2]
Boiling Point	233.0 ± 8.0 °C (at 760 Torr)	[1]
Density	0.916 ± 0.06 g/cm ³	[1]
Synonyms	5-(pyrrolidin-1-yl)pentylamine; 1-Pyrrolidinepentanamine	[1]

Strategic Importance in Medicinal Chemistry & Drug Discovery

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[\[3\]](#)[\[4\]](#)[\[5\]](#) Its prevalence is due to several key factors:

- Three-Dimensionality: The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets.[\[3\]](#)
- Stereochemical Complexity: The carbons of the pyrrolidine ring can be chiral centers, allowing for the synthesis of stereoisomers with distinct biological profiles and binding modes.[\[5\]](#)
- Improved Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor and its basicity can be modulated to improve properties like aqueous solubility and cell permeability.

5-Pyrrolidinoamylamine serves as a bifunctional building block that leverages these advantages. The terminal primary amine provides a reactive handle for conjugation, derivatization, or incorporation into larger molecular frameworks, while the pyrrolidine moiety imparts the desirable structural and physicochemical properties of the core scaffold. Its



applications are primarily as a synthetic intermediate in the development of novel therapeutic agents, including monoamine uptake inhibitors and antiplasmodial compounds.[6][7]

Synthesis of 5-Pyrrolidinoamylamine: A Proposed Workflow

While a specific, dedicated synthesis for **5-Pyrrolidinoamylamine** is not extensively documented in readily available literature, a robust synthetic route can be designed based on established methodologies for amine synthesis. A common and effective strategy is the nucleophilic substitution of a bifunctional haloalkane with pyrrolidine, followed by conversion of a masked amine precursor.

Proposed Synthetic Pathway

The following diagram illustrates a logical and efficient two-step synthesis starting from commercially available 1,5-dibromopentane. This approach is chosen for its reliability and the use of common laboratory reagents.

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **5-Pyrrolidinoamylamine**.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system. Each step includes purification and characterization to ensure the integrity of the intermediate before proceeding to the next stage.

Step 1: Synthesis of 5-Azido-1-pyrrolidinopentane (Intermediate B)

- Monosubstitution:

- To a solution of 1,5-dibromopentane (1.5 eq.) in acetonitrile (MeCN), add potassium carbonate (K_2CO_3 , 2.0 eq.) and pyrrolidine (1.0 eq.) dropwise at 0 °C.
- Causality: Using an excess of the dibromoalkane statistically favors monosubstitution over the formation of the disubstituted by-product. K_2CO_3 acts as a mild base to neutralize the HBr formed.
- Allow the reaction to warm to room temperature and stir for 16 hours. Monitor progress by TLC or GC-MS.
- Filter the mixture to remove K_2CO_3 and concentrate the filtrate under reduced pressure.
- Purify the crude product via flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate 5-bromo-1-pyrrolidinopentane.

- Azide Formation:

- Dissolve the purified 5-bromo-1-pyrrolidinopentane (1.0 eq.) in dimethylformamide (DMF).
- Add sodium azide (NaN_3 , 1.2 eq.) and heat the mixture to 60-70 °C.
- Causality: DMF is an excellent polar aprotic solvent for this S_n2 reaction. Heating increases the reaction rate.
- Monitor the reaction for the disappearance of the starting material (approx. 4-6 hours).
- Cool the reaction, dilute with water, and extract the product with diethyl ether (3x).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate to yield 5-azido-1-pyrrolidinopentane. This intermediate can often be used in the next step without further purification.

Step 2: Reduction of Azide to Primary Amine

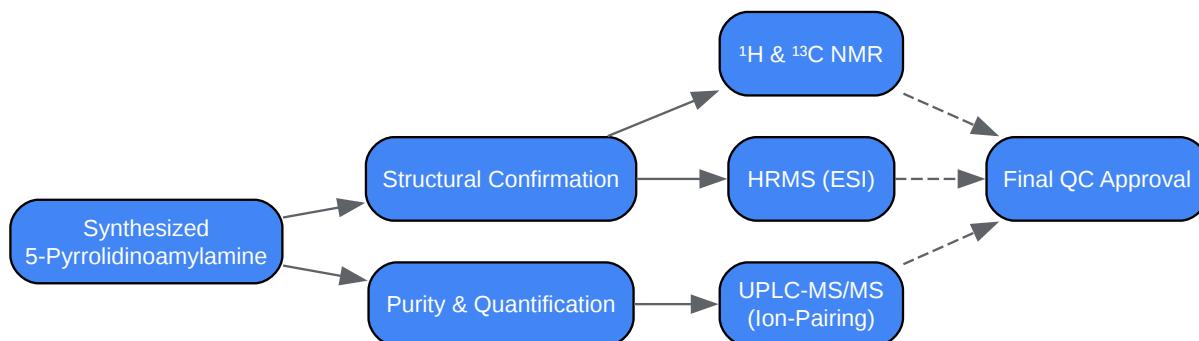
- Reduction:
 - Prepare a suspension of lithium aluminum hydride (LiAlH_4 , 1.5 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N_2 or Ar) and cool to 0 °C.
 - Causality: LiAlH_4 is a powerful reducing agent capable of cleanly converting azides to primary amines. An inert atmosphere is critical due to its reactivity with water and oxygen.
 - Add a solution of 5-azido-1-pyrrolidinopentane (1.0 eq.) in THF dropwise to the LiAlH_4 suspension.
 - After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
 - Monitor the reaction by IR spectroscopy (disappearance of the strong azide stretch at $\sim 2100 \text{ cm}^{-1}$) or TLC.
- Work-up and Purification:
 - Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
 - Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
 - Concentrate the filtrate under reduced pressure.
 - Purify the resulting crude oil by vacuum distillation to yield pure **5-Pyrrolidinoamylamine**.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR will confirm the presence of all protons and their connectivity. Expected signals would include multiplets for the pyrrolidine ring protons, multiplets for the pentyl chain methylene protons, and a singlet for the primary amine protons (which may exchange with D_2O).
 - ^{13}C NMR will show 9 distinct carbon signals, confirming the molecular formula's carbon backbone.
 - Insight: NMR is the most powerful tool for unambiguous structure elucidation. Running 2D NMR experiments like COSY and HSQC can definitively assign all proton and carbon signals.[\[8\]](#)
- Mass Spectrometry (MS):
 - Electrospray ionization (ESI) MS is ideal for this compound. It should show a prominent $[\text{M}+\text{H}]^+$ ion at m/z 157.27, confirming the molecular weight.
 - High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.


Chromatographic Purity Assessment

Due to the polar and basic nature of aliphatic diamines, specialized chromatographic methods are required for accurate quantification.

Method	Principle	Key Considerations
UPLC-ESI-MS/MS	Ultra-performance liquid chromatography coupled with tandem mass spectrometry.	This is the state-of-the-art for high-throughput analysis. Use of an ion-pairing reagent like heptafluorobutyric acid (HFBA) in the mobile phase is crucial to achieve good peak shape and retention on a C18 reversed-phase column. [1]
GC-MS	Gas chromatography-mass spectrometry.	Derivatization is often necessary to improve volatility and reduce peak tailing. Silylation or acylation of the amine groups is a common strategy. [9]
HPLC with Derivatization	High-performance liquid chromatography with pre- or post-column derivatization.	Since aliphatic amines lack a strong chromophore, derivatization with a UV-active or fluorescent tag (e.g., dansyl chloride or o-phthalaldehyde) is required for detection.

Recommended Analytical Workflow

The following workflow ensures a comprehensive quality assessment of synthesized **5-Pyrrolidinoamylamine**.

[Click to download full resolution via product page](#)

Caption: Quality control workflow for **5-Pyrrolidinoamylamine**.

Conclusion and Future Outlook

5-Pyrrolidinoamylamine is a structurally interesting and synthetically valuable chemical intermediate. Its combination of a privileged pyrrolidine scaffold and a reactive primary amine makes it an ideal starting point for the construction of diverse compound libraries aimed at various biological targets. For drug discovery professionals, mastering the synthesis and analytical control of such building blocks is a foundational requirement for the efficient execution of lead discovery and optimization campaigns. Future applications may see this compound or its derivatives utilized in the development of novel PROTACs, molecular probes, or as ligands in asymmetric catalysis, further expanding its utility beyond traditional medicinal chemistry.

References

- **5-Pyrrolidinoamylamine** | CAS 71302-71-1. Chemical Suppliers. [\[Link\]](#)
- Alwis, K. U., et al. (2021). UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines, Trimethylamine N-oxide, and β -Methylamino-L-alanine in Human Urine. CDC Stacks. [\[Link\]](#)
- NIOSH. (2010).
- Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. *Molecules*, 26(16), 4937. [\[Link\]](#)
- Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. *PubMed Central*. [\[Link\]](#)
- Carroll, F. I., et al. (2011). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. *Journal of Medicinal Chemistry*, 54(19), 6766-6781. [\[Link\]](#)
- D'hooghe, M., et al. (2015). Synthesis of functionalized 3-, 5-, 6- and 8-aminoquinolines via intermediate (3-pyrrolin-1-yl)- and (2-oxopyrrolidin-1-yl)quinolines and evaluation of their antiplasmodial and antifungal activity. *European Journal of Medicinal Chemistry*, 92, 689-703. [\[Link\]](#)
- Rubio, E., et al. (2005). NMR spectroscopic analysis of new spiro-piperidylrifamycins. *Magnetic Resonance in Chemistry*, 43(4), 269-282. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. Quantitative determination of naturally occurring aliphatic diamines and polyamines by an automated liquid chromatography procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of functionalized 3-, 5-, 6- and 8-aminoquinolines via intermediate (3-pyrrolin-1-yl)- and (2-oxopyrrolidin-1-yl)quinolines and evaluation of their antiplasmodial and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMR spectroscopic analysis of new spiro-piperidylrifamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdc.gov [cdc.gov]
- To cite this document: BenchChem. [5-Pyrrolidinoamylamine molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1365519#5-pyrrolidinoamylamine-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com